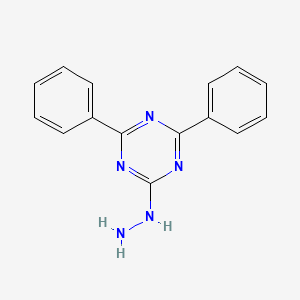

2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine

描述

Significance of 1,3,5-Triazine (B166579) Scaffold in Contemporary Chemical Research

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic aromatic system containing three nitrogen atoms at alternating positions. This scaffold is of considerable importance in modern chemical research, primarily due to its versatile applications in medicinal chemistry and materials science. The symmetrical nature of the 1,3,5-triazine ring and the possibility for sequential substitution of functional groups at the 2, 4, and 6 positions make it an attractive core for the construction of diverse molecular architectures. nih.gov

Derivatives of 1,3,5-triazine are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.gov This has led to their extensive investigation in drug discovery programs. The facile preparation of many triazine derivatives often begins with the commercially available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for stepwise nucleophilic substitution reactions. nih.gov

Overview of Hydrazine (B178648) and Hydrazone Functionalities in Organic Synthesis

Hydrazine (H₂NNH₂) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. The lone pair of electrons on each nitrogen atom imparts nucleophilic character, making them valuable reagents in organic synthesis. A key reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones, which contain the R₁R₂C=NNH₂ functional group.

Hydrazones are stable compounds that serve as important intermediates in various chemical transformations. For instance, they are central to the Wolff-Kishner reduction, a method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. Furthermore, the formation of hydrazones is a versatile strategy for the synthesis of a wide array of heterocyclic compounds.

Contextualizing 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine within Heterocyclic Systems Research

This compound is a bifunctional molecule that combines the aromatic stability and versatile substitution pattern of the 1,3,5-triazine ring with the reactive nucleophilicity of the hydrazinyl group. In the broader context of heterocyclic systems research, this compound is primarily regarded as a key synthetic intermediate.

Synthesis and Reactivity

The synthesis of this compound typically proceeds through a two-step process starting from cyanuric chloride. The first step involves the substitution of two chlorine atoms with phenyl groups, followed by the reaction of the remaining chloro-substituent with hydrazine.

A common precursor, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446), can be synthesized via a Friedel-Crafts type reaction or through cross-coupling reactions. One reported method involves the reaction of 1,3,5-triazine with phenylboronic acid in the presence of a nickel catalyst, affording the desired product in high yield. chemicalbook.com

The subsequent reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with hydrazine hydrate (B1144303) leads to the formation of this compound. This nucleophilic substitution reaction is a standard method for the preparation of hydrazinyl-s-triazines. nih.gov

The primary reactivity of this compound is centered on the hydrazinyl moiety. This group readily undergoes condensation reactions with a variety of carbonyl compounds to form the corresponding hydrazones. This reactivity is the cornerstone of its utility as a synthetic building block, enabling the facile creation of a diverse range of derivatives with potentially interesting biological and chemical properties.

Research and Applications

While detailed research focusing exclusively on this compound is limited, its importance can be inferred from the numerous studies on its derivatives. The primary application of this compound is as a scaffold for the synthesis of more complex molecules, particularly hydrazones.

For example, various studies have reported the synthesis of a series of 1,3,5-triazine-hydrazone derivatives and their evaluation for antiproliferative activity against human cancer cell lines. nih.gov In these studies, 2-hydrazinyl-disubstituted-1,3,5-triazines are reacted with a range of substituted benzaldehydes to produce a library of compounds. The biological activity of these derivatives is then assessed, often revealing structure-activity relationships that can guide the design of more potent analogues.

The table below presents data for a selection of hydrazone derivatives synthesized from substituted 2-hydrazinyl-1,3,5-triazines, illustrating the types of structures that can be accessed from this class of compounds and their potential biological activities. It is important to note that the substituents at the 4 and 6 positions in these examples are not both phenyl groups, but they demonstrate the general synthetic utility of the 2-hydrazinyl-1,3,5-triazine core.

| Compound | Substituents at positions 4 and 6 | Reacted Aldehyde | IC₅₀ (μM) against MCF-7 (Breast Cancer) | IC₅₀ (μM) against HCT-116 (Colon Carcinoma) | Reference |

|---|---|---|---|---|---|

| 7b | Di(piperidin-1-yl) | 4-Chlorobenzaldehyde | - | - | nih.gov |

| 7c | Di(piperidin-1-yl) | 4-Bromobenzaldehyde | - | - | nih.gov |

| 7e | Di(piperidin-1-yl) | 4-Fluorobenzaldehyde | - | - | nih.gov |

| 7f | Di(piperidin-1-yl) | 4-Methoxybenzaldehyde | - | - | nih.gov |

| 11 | Dimorpholino | Pyridine-2-carbaldehyde | 1.0 | 0.98 | nih.gov |

Structure

3D Structure

属性

CAS 编号 |

113696-90-5 |

|---|---|

分子式 |

C15H13N5 |

分子量 |

263.30 g/mol |

IUPAC 名称 |

(4,6-diphenyl-1,3,5-triazin-2-yl)hydrazine |

InChI |

InChI=1S/C15H13N5/c16-20-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,19,20) |

InChI 键 |

RSRDFWTZMTVOGB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)NN)C3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Derivatization

The primary route to obtaining the target hydrazinyl compound involves the synthesis of a chlorinated precursor, which is then reacted with hydrazine (B178648).

The most common and practical method for creating substituted 1,3,5-triazines relies on the sequential and controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.com The reactivity of the chlorine atoms decreases as more substituents are added, allowing for a stepwise synthesis. mdpi.com Generally, the first substitution is exothermic and can be performed at 0°C, the second occurs at room temperature, and the third requires higher temperatures. chim.it

A specific, high-yield synthesis for the direct precursor, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446), has been developed starting from 1,3,5-triazine (B166579) and phenylboronic acid. This method avoids the use of cyanuric chloride directly for the diarylation step. The reaction is carried out in tetrahydrofuran (B95107) using a nickel catalyst, achieving a yield of 94.1%. researchgate.net

Table 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine researchgate.net

| Parameter | Value |

| Starting Materials | 1,3,5-triazine, Phenylboronic acid |

| Catalyst | bis(tricyclohexylphosphine)nickel(II) dichloride |

| Solvent | Tetrahydrofuran |

| Base | Potassium carbonate |

| Temperature | 70°C |

| Reaction Time | 12 hours |

| Yield | 94.1% |

| Purity | 98.9% |

Once the 2-chloro-4,6-diphenyl-1,3,5-triazine precursor is synthesized, the hydrazinyl group is introduced via a nucleophilic substitution reaction with hydrazine monohydrate. The chloro-substituted triazine derivative is reacted with hydrazine hydrate (B1144303) in ethanol. nih.gov This reaction proceeds in good yields and purities, affording the desired 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine as a solid product, which can often be used directly in subsequent steps without further purification. nih.gov

To enhance efficiency, reduce reaction times, and improve yields, modern synthetic techniques such as microwave irradiation have been applied to the synthesis of 1,3,5-triazine derivatives. chim.it Microwave-assisted synthesis has proven particularly advantageous for the displacement of the third chloro-substituent in triazine derivatives, often leading to cleaner reactions and higher yields compared to classical heating methods. chim.it This approach can be applied to various nucleophilic substitution steps in triazine chemistry.

Furthermore, green chemistry approaches utilizing sonochemical methods have been developed for synthesizing 1,3,5-triazine derivatives. This technique uses water as a solvent and can produce high yields (often over 75%) in very short reaction times, typically around 5 minutes. Such methods are considered significantly more environmentally friendly than conventional protocols.

Formation of Advanced Triazine Structures

The hydrazinyl group on the triazine ring is a reactive handle that allows for the construction of more elaborate molecular architectures through various chemical transformations.

Scientific literature detailing the specific synthesis of bis-triazinyl hydrazines starting from this compound and their subsequent oxidation to diazenes could not be identified in the performed searches.

A primary and well-documented reaction of this compound and its analogs is the condensation with carbonyl compounds to form hydrazones. nih.gov In a typical procedure, aldehyde or ketone derivatives are added to a solution of the hydrazinyl triazine in ethanol, often with a few drops of acetic acid as a catalyst. nih.gov The reaction mixture is then refluxed for several hours to yield the corresponding hydrazone derivative. nih.gov This straightforward synthetic pathway allows for the creation of a diverse library of s-triazine hydrazone derivatives. nih.gov

Table 2: Examples of Hydrazone Synthesis from Substituted 2-Hydrazinyl-1,3,5-triazines and Aldehydes nih.gov

| Hydrazinyl Triazine Reactant | Aldehyde Reactant | Resulting Hydrazone Product | Yield | Melting Point (°C) |

| 2-Hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Chlorobenzaldehyde | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 94% | 254–256 |

| 2-Hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Bromobenzaldehyde | 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 95% | 253–255 |

| 2-Hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Fluorobenzaldehyde | 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 94% | 251–253 |

| 2-Hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Methoxybenzaldehyde | 2-(2-(4-Methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 90% | 230–232 |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Triazolo[4,3-b]-as-triazines, Tetrazolo-[1,5-b]-as-triazines)

The hydrazinyl moiety of this compound serves as a key functional group for the construction of fused heterocyclic rings, leading to the formation of triazolo- and tetrazolo-triazine derivatives. These reactions typically involve intramolecular cyclization or condensation with appropriate reagents.

Synthesis of Triazolo[4,3-b]-as-triazines:

The synthesis of the triazolo[4,3-b]-as-triazine ring system from 2-hydrazinyl-1,3,5-triazine precursors can be achieved through cyclocondensation reactions with one-carbon unit donors. For instance, the reaction of 2-hydrazinyl-4,6-disubstituted-1,3,5-triazines with orthoesters, such as triethyl orthoformate, can lead to the formation of the corresponding triazolo[4,3-a] nih.govrsc.orgnih.govtriazine derivatives. This type of reaction involves an initial condensation between the hydrazinyl group and the orthoester, followed by an intramolecular cyclization with the elimination of ethanol.

In a related context, the oxidative cyclization of aryl hydrazones derived from 2-hydrazinyl-1,3,5-triazines using reagents like lead(IV) acetate (B1210297) has been shown to yield 3-aryl-1,2,4-triazolo[4,3-a] nih.govrsc.orgnih.govtriazines. nih.gov These compounds can subsequently undergo rearrangement to the more stable isomeric 2-aryl- nih.govsemanticscholar.orgorganic-chemistry.orgtriazolo[1,5-a] nih.govrsc.orgnih.govtriazines. nih.gov

Synthesis of Tetrazolo-[1,5-b]-as-triazines:

The formation of a fused tetrazole ring from a hydrazinyl-substituted triazine is typically accomplished through diazotization. The reaction of 2-hydrazinyl-triazine derivatives with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) leads to the formation of an intermediate azide, which then undergoes intramolecular cyclization to yield the tetrazolo-triazine system. This azide-tetrazole equilibrium is a well-established phenomenon in heterocyclic chemistry.

While a direct synthetic example for the 4,6-diphenyl substituted 1,3,5-triazine was not found in the provided search results, the general principle is demonstrated in the synthesis of 6,7-diphenyltetrazolo-[1,5-b]-as-triazine from the diazotization of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776).

Reactions with Activated Carbonitriles as Electron Acceptors

The reaction of hydrazinyl-triazines with activated carbonitriles, which act as electron acceptors, can lead to the formation of novel heterocyclic systems. These reactions are often initiated by the nucleophilic character of the hydrazinyl group.

While specific studies on this compound with activated carbonitriles were not prominently available, research on the isomeric 3-hydrazino-5,6-diphenyl-1,2,4-triazine provides valuable insights into the potential reactivity. In these studies, the hydrazino-triazine acts as an electron donor towards various activated carbonitriles. For instance, the reaction with 1,2-dicyanobenzene in dimethylformamide (DMF) can lead to the formation of a benzencarboximidamide derivative. Similarly, reactions with α-bromomalononitrile and tetracyanoethane (B8210308) in boiling DMF have been shown to yield substituted 1,2,4-triazines and other fused heterocyclic systems. The reaction mechanism is suggested to proceed through a charge-transfer complex as a key intermediate.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is characterized by both the nucleophilic nature of the exocyclic hydrazinyl group and the electrophilic character of the triazine ring.

Nucleophilic Reactivity:

The terminal amino group of the hydrazinyl moiety is a potent nucleophile. This is demonstrated in its reactions to form hydrazones upon condensation with aldehydes and ketones. semanticscholar.org For example, 2-hydrazino-4,6-disubstituted-1,3,5-triazines react with various aldehydes in the presence of a catalytic amount of acetic acid to yield the corresponding hydrazone derivatives. semanticscholar.org

Furthermore, the hydrazinyl group can participate in nucleophilic substitution reactions. The synthesis of 2-hydrazinyl-4,6-disubstituted-1,3,5-triazines often involves the reaction of a 2-chloro-4,6-disubstituted-1,3,5-triazine with hydrazine hydrate, where the hydrazine acts as the nucleophile displacing the chloride ion. semanticscholar.org

Electrophilic Reactivity:

While the hydrazinyl group is primarily nucleophilic, the triazine ring itself is electron-deficient and susceptible to nucleophilic attack. However, electrophilic reactions on the exocyclic nitrogens of the hydrazinyl group are also possible. For instance, acylation reactions with acyl chlorides or anhydrides would be expected to occur at the terminal nitrogen of the hydrazinyl group. Similarly, alkylation reactions with alkyl halides could also take place on the hydrazinyl moiety.

Studies on related 1,2,4-triazine-3,5(2H,4H)-diones have shown that photoinduced arylation or alkylation can occur with hydrazines, indicating the potential for radical-based reactions on the triazine system under specific conditions. rsc.org

Coordination Chemistry and Metal Complexation

Ligand Characterization and Coordination Modes

The chelating ability of 2-hydrazinyl-4,6-diphenyl-1,3,5-triazine and its derivatives is a focal point of their study in inorganic chemistry. The arrangement of nitrogen atoms within the molecule allows for flexible coordination behavior with metal centers.

The primary donor atoms in this compound are the nitrogen atoms. Triazine derivatives that possess additional nitrogen or sulfur donor atoms demonstrate potent chelating capabilities, offering multiple potential binding sites for complexation with metal ions. researchgate.net Depending on the reaction conditions and the nature of the metal ion, these ligands can exhibit variable denticity.

In many instances, ligands based on the s-triazine hydrazone framework act as tridentate chelators. For example, certain nickel(II) complexes feature a neutral tridentate ligand that coordinates through three nitrogen atoms originating from the hydrazone group, a pyridine (B92270) ring (in a derivative), and the s-triazine ring. mdpi.com Similarly, a platinum(II) complex with a related s-triazine ligand demonstrated NNO tridentate chelation, with donor atoms from the s-triazine ring, the hydrazone moiety, and a phenolic oxygen. nih.gov The versatility of the s-triazine scaffold is further highlighted by palladium(II) complexes where the ligands function as either bidentate or tridentate chelates. nih.gov This adaptability allows the ligand to form stable five- or six-membered chelate rings with metal ions.

Both the nitrogen atoms of the 1,3,5-triazine (B166579) ring and those of the hydrazine (B178648) substituent play a crucial role in the chelation process. The specific atoms involved are typically one of the ring nitrogen atoms and the terminal nitrogen of the hydrazine group. This arrangement facilitates the formation of a stable five-membered ring upon coordination to a metal center.

Structural studies of metal complexes confirm this coordination pattern. In a nickel(II) complex, the ligand was found to coordinate as a neutral tridentate chelator via nitrogen atoms from both the hydrazone and s-triazine moieties. mdpi.com A similar coordination mode was observed in a platinum(II) complex, where chelation involved two nitrogen atoms from the s-triazine and hydrazone groups, resulting in a stable complex. nih.gov The involvement of both structural components is fundamental to the ligand's ability to form robust and well-defined coordination compounds.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Derivatives of this compound have been successfully used to synthesize complexes with a wide array of transition metal ions. These include, but are not limited to, Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net The geometry of these complexes is influenced by the coordination number of the metal ion and the stoichiometry of the ligand.

Spectroscopic and magnetic data for hydrazone complexes suggest that Ni(II) and Cu(II) often form octahedral geometries, while Co(II) and Zn(II) complexes may adopt tetrahedral structures. researchgate.net In other studies, octahedral geometries have been proposed for Co(II), Ni(II), and Cu(II) hydrazone complexes based on magnetic susceptibility and spectral data. researchgate.netnih.gov For instance, research on nickel(II) complexes with a related s-triazine/hydrazine ligand has shown the formation of distorted octahedral coordination environments around the Ni(II) ion. mdpi.com

| Metal Ion | Observed Geometry | Source(s) |

|---|---|---|

| Ni(II) | Octahedral | mdpi.comresearchgate.netresearchgate.net |

| Co(II) | Octahedral, Tetrahedral | researchgate.netresearchgate.netnih.gov |

| Cu(II) | Octahedral | researchgate.netresearchgate.net |

| Zn(II) | Tetrahedral | researchgate.netresearchgate.net |

| Fe(II) | Octahedral | nih.gov |

The rigid structure and defined coordination vectors of s-triazine ligands make them excellent building blocks for the construction of supramolecular structures through self-assembly. Coordination-driven self-assembly, where metal ions act as "glue" to connect ligands in a predictable manner, has been employed to create complex architectures.

This technique has been used to construct intricate structures such as interlocked molecular cages from homometallic Pd/Pt-based s-triazine ligands. nih.gov Furthermore, the use of polycarboxylic acids as auxiliary ligands in combination with Co(II) ions and a tri-pyridyl-triazine ligand has led to the self-assembly of diverse 3D Metal-Organic Frameworks (MOFs). rsc.org These frameworks can feature regular porous structures with one-dimensional channels, demonstrating the power of self-assembly in creating functional materials. rsc.org

The stoichiometry of the resulting metal complexes, specifically the metal-to-ligand ratio, is a critical aspect of their characterization. This ratio is dependent on several factors, including the denticity of the ligand, the preferred coordination number of the metal ion, and the presence of other coordinating species such as solvents or counter-ions.

Commonly observed ratios for complexes involving bidentate or tridentate triazine-based ligands are 1:1 and 1:2. For example, studies on nickel(II) complexes have revealed the formation of both a 1:2 homoleptic complex, [Ni(L)₂]²⁺, and a 1:1 heteroleptic complex, [Ni(L)(NO₃)Cl]. mdpi.com In the 1:2 complex, the Ni(II) ion is hexa-coordinated by two tridentate ligand units. mdpi.com In contrast, the 1:1 complex features the Ni(II) ion coordinated to one tridentate ligand, with the coordination sphere completed by a bidentate nitrate (B79036) and a chloride ion. mdpi.com Other studies have also reported 1:2 (M:L) complexes of the type [M(L-H)₂] and [M(L)₂Cl₂], as well as 1:1 complexes. researchgate.netresearchgate.net

| M:L Ratio | Example Complex Type | Description | Source(s) |

|---|---|---|---|

| 1:1 | [ML], [M(L)(X)(Y)] | One metal ion is coordinated to one primary ligand, with other small molecules or anions (X, Y) potentially completing the coordination sphere. | mdpi.comresearchgate.net |

| 1:2 | [ML₂] | One metal ion is coordinated to two molecules of the primary ligand. | mdpi.comresearchgate.net |

Elucidation of Coordination Geometries (Octahedral, Square Planar, Tetrahedral, Distorted Geometries)

The coordination of this compound and its derivatives to metal centers results in a variety of coordination geometries, largely influenced by the nature of the metal ion, the ligand's denticity, and the presence of other coordinating species.

Octahedral Geometry: This is one of the most common coordination geometries observed for metal complexes involving triazine-based ligands. For instance, Ni(II) complexes with Schiff bases derived from 5,6-diphenyl-1,2,4-triazin-3-yl-hydrazine have been reported to adopt octahedral structures. researchgate.net Similarly, Co(II) complexes with the tridentate ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) exhibit a distorted octahedral geometry where the ligand coordinates through nitrogen atoms from the triazine and two pyridyl rings. In some cases, solvent molecules like water or methanol (B129727) occupy the remaining coordination sites to complete the octahedral sphere. nih.gov A slightly distorted octahedral geometry has also been confirmed for a 1D Ni(II) coordination polymer where the metal center is hexa-coordinated.

Square Planar Geometry: Metal ions with a d⁸ electron configuration, such as Cu(II), frequently form square planar complexes. Studies on Cu(II) complexes with Schiff base derivatives of 5,6-diphenyl-1,2,4-triazin-3-yl-hydrazine have confirmed a square planar arrangement. researchgate.net The powder EPR spectral profiles of various copper(II) complexes with aroylhydrazones are also typical of a square-planar or square-pyramidal geometry. ias.ac.in

Distorted Geometries: Idealized geometries are often not perfectly realized, leading to various forms of distortion.

Distorted Octahedral: As mentioned, Co(II) and Ni(II) complexes often show distortions from perfect octahedral symmetry. nih.gov Electronic and ESR spectra of certain copper(II) hydrazone complexes indicate a six-coordinate tetragonally distorted octahedral geometry in both the solid state and in solution. nih.gov

Distorted Trigonal Antiprismatic: In a unique case, a cobalt complex utilizing 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine as a ligand was found to have a distorted trigonal antiprismatic geometry. rsc.org

Other Distortions: Iron(II) complexes with 2,4-di(pyrazol-1-yl)-1,3,5-triazine derivatives have been shown to exhibit significant distortions from an ideal D₂d-symmetric coordination geometry. nih.gov

Table 1: Examples of Coordination Geometries in Triazine-Based Metal Complexes

| Metal Ion | Ligand Type | Observed Geometry | Reference |

|---|---|---|---|

| Ni(II) | Schiff base of 5,6-diphenyl-1,2,4-triazin-3-yl-hydrazine | Octahedral | researchgate.net |

| Cu(II) | Schiff base of 5,6-diphenyl-1,2,4-triazin-3-yl-hydrazine | Square Planar | researchgate.net |

| Co(II) | 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine | Distorted Trigonal Antiprismatic | rsc.org |

| Fe(II) | 2,4-di(pyrazol-1-yl)-1,3,5-triazine derivative | Distorted D₂d-Symmetric | nih.gov |

| Cu(II) | Isopropanone isonicotinoyl hydrazone | Tetragonally Distorted Octahedral | nih.gov |

Crystal Engineering Aspects of Metal Complexes

Crystal engineering with triazine-based ligands like this compound focuses on designing solid-state architectures with specific topologies and properties. The rigid nature of the triazine core, combined with the hydrogen bonding capabilities of the hydrazinyl group, provides a powerful tool for constructing supramolecular assemblies.

The formation of one-, two-, or three-dimensional networks is a key aspect of the crystal engineering of these complexes. For example, Co(II) has been used with 2,4,6-tris(4-pyridyl)-1,3,5-triazine and various aromatic polycarboxylic acids to create amazing 3D metal-organic frameworks (MOFs). These structures can feature regular porous frameworks with one-dimensional cylindrical channels.

Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in dictating the final crystal packing. In the crystal structure of isatin-s-triazine hydrazone derivatives, a variety of non-covalent interactions such as O···H, C···H, H···H, and N···H contacts contribute significantly to the molecular packing. The ability of the hydrazinyl group to act as both a hydrogen bond donor and acceptor facilitates the formation of robust networks. These interactions link individual complex molecules into extended arrays, influencing properties like thermal stability and solubility.

Spectroscopic and Analytical Probing of Coordination

Vibrational Spectroscopy (IR, FT-IR) for Ligand-Metal Interaction Analysis

Vibrational spectroscopy is a fundamental technique for confirming the coordination of a ligand to a metal center. By comparing the infrared spectrum of the free this compound ligand with that of its metal complexes, key insights into the mode of coordination can be obtained.

Upon complexation, significant shifts in the vibrational frequencies of the functional groups involved in bonding are observed.

N-H Vibrations: The stretching and bending vibrations of the hydrazinyl (-NHNH₂) group are particularly sensitive to coordination. A shift in the ν(N-H) band in the complex's spectrum compared to the free ligand indicates the involvement of the hydrazinyl nitrogen in the metal-ligand bond. For example, in some hydrazide complexes, the N-H absorption band shifts from 3337 cm⁻¹ in the free ligand to higher frequencies (e.g., 3462 cm⁻¹ and 3406 cm⁻¹) in the metal complexes, confirming coordination. manchester.ac.uk

C=N Vibrations: The stretching frequency of the azomethine group (C=N), which may be present in Schiff base derivatives, is another important diagnostic peak. A shift of the ν(C=N) band to a lower frequency in the complex is a strong indication of the coordination of the azomethine nitrogen to the metal ion. This shift is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N bond. researchgate.net

Triazine Ring Vibrations: The characteristic vibrations of the 1,3,5-triazine ring can also be affected by coordination, although these shifts are often more subtle.

The appearance of new, low-frequency bands in the far-IR region of the spectrum (typically below 600 cm⁻¹) can be attributed to the formation of new metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds, providing direct evidence of coordination.

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Bands

Electronic absorption spectroscopy is used to study the electronic transitions within the metal complexes of this compound, providing information about the coordination geometry and the nature of the metal-ligand bonding.

The UV-Vis spectra of these complexes typically display two main types of absorption bands:

Intraligand Transitions: Intense absorption bands in the ultraviolet region are generally assigned to π → π* and n → π* electronic transitions within the aromatic rings and the triazine core of the ligand itself.

d-d Transitions: Weaker absorption bands in the visible or near-infrared region arise from electronic transitions between the d-orbitals of the central metal ion. The energy and number of these bands are highly dependent on the coordination geometry (e.g., octahedral, square planar) and the ligand field strength. For example, the electronic spectra for certain metal complexes have suggested octahedral geometries. rsc.org

Charge Transfer Bands: Intense bands, often observed at the boundary of the UV and visible regions, are attributed to charge transfer transitions. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. In complexes of Ir(III) with functionalized 2,4,6-triphenyl-1,3,5-triazine (B147588), bands corresponding to both MLCT and intraligand charge transfer (ILCT) have been identified. acs.org The position of these bands can be influenced by the solvent polarity. acs.org

The study of solvatochromism, where the absorption or emission spectra shift in different solvents, can provide further insights into the nature of the electronic states of the complex. iitb.ac.in

Nuclear Magnetic Resonance (NMR) for Solution-State Structural Insights

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of this compound and its diamagnetic metal complexes in solution. ias.ac.in The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed map of the molecular structure.

In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the protons of the phenyl rings and the N-H protons of the hydrazinyl group. Upon formation of a diamagnetic complex (e.g., with Zn(II) or Co(III)), changes in the chemical shifts of these protons can confirm coordination. Protons on atoms close to the coordination site typically experience the most significant shifts. For example, the signal for the N-H protons may broaden or shift downfield upon coordination due to changes in the electronic environment and potential hydrogen bonding interactions.

Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the triazine ring and the phenyl groups are sensitive to the electronic effects of metal coordination. The structures of various 1,3,5-triazine derivatives and their hydrazone products have been confirmed using both ¹H and ¹³C NMR spectroscopy. researchgate.netresearchgate.net

Electron Spin Resonance (ESR) for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a vital technique for studying metal complexes that contain unpaired electrons (i.e., are paramagnetic), such as those of Cu(II), high-spin Co(II), and Fe(III). The ESR spectrum provides detailed information about the electronic structure, symmetry of the coordination site, and the nature of the metal-ligand bonds.

For paramagnetic complexes derived from triazine-hydrazone ligands, the key parameters obtained from the ESR spectrum are the g-values and the hyperfine coupling constants (A).

g-Values: The g-tensor provides information about the electronic environment of the unpaired electron. For complexes in frozen solution or powder form, anisotropy in the g-value can be observed, leading to distinct parallel (g∥) and perpendicular (g⊥) components. For many Cu(II) complexes, the trend g∥ > g⊥ > gₑ (2.0023) is observed, which is characteristic of a d⁹ system with the unpaired electron residing in the d(x²-y²) orbital, consistent with a square planar or tetragonally distorted octahedral geometry. nih.gov

Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nucleus of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu, I=3/2; ⁵⁹Co, I=7/2) leads to hyperfine splitting of the ESR signal, characterized by the hyperfine coupling constant, A. This provides insight into the degree of covalency in the metal-ligand bond. In some cases, superhyperfine coupling to ligand donor atoms with a nuclear spin (e.g., ¹⁴N, I=1) can also be resolved, offering direct evidence of the atoms coordinated to the metal center.

ESR studies on Cu(II) hydrazone complexes have been used to confirm their geometry and mononuclear character. nih.govrsc.org For dinuclear complexes, ESR can reveal magnetic interactions between the metal centers, such as ferromagnetic or antiferromagnetic coupling. rsc.orgosti.gov For instance, the ESR spectrum of a solution containing two equivalent copper nuclei may show a seven-line hyperfine structure. researchgate.net

Table 2: Representative ESR Parameters for Paramagnetic Hydrazone Complexes

| Metal Complex Type | g-Values | Hyperfine Constant (A) | Inferred Geometry/Electronic State | Reference |

|---|---|---|---|---|

| Cu(II) Aroylhydrazones | g∥ = 2.26–2.33, g⊥ = 2.09–2.19 | Not specified | Square-planar or square-pyramidal | ias.ac.in |

| Cu(II) Nitrate Hydrazone | g∥ > g⊥ > gₑ | Not specified | Unpaired electron in d(x²-y²) orbital | nih.gov |

| Cu(II) Acyldihydrazone | g = 2.105–2.147 | a(Cu) = 54.4–67.0·10⁻⁴ cm⁻¹ | Independent paramagnetic centers | researchgate.net |

| Low-spin Co(II) | Not specified | A(³¹P) ≈ 20x10⁻⁴ cm⁻¹ | ²A₁ ground state |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound metal complexes, XPS provides direct evidence of metal-ligand coordination by probing the core-level binding energies of the constituent elements, particularly the metal ion and the nitrogen atoms of the triazine and hydrazinyl moieties.

When the ligand coordinates to a metal ion, a charge transfer occurs from the electron-donating nitrogen atoms to the metal center. This change in electron density around the nitrogen atoms results in a shift in their N 1s binding energies to higher values compared to the free ligand, confirming their involvement in coordination.

Similarly, the binding energy of the core levels of the metal ion (e.g., Co 2p, Ni 2p, Cu 2p) provides definitive information about its oxidation state in the complex. For instance, analysis of Schiff base complexes derived from a related 5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine ligand with Ni(II) and Cu(II) has been used to confirm the +2 oxidation state of the metal centers. The presence of satellite peaks in the spectra of paramagnetic ions like Cu(II) can further corroborate the oxidation state and provide insights into the electronic configuration.

While specific XPS data for metal complexes of this compound are not detailed in the available literature, the principles remain applicable. The technique is instrumental in confirming the coordination of the hydrazinyl and triazine nitrogen atoms and verifying the oxidation state of the complexed metal ion.

Molar Conductivity Measurements for Ionic Character

Molar conductivity (ΛM) measurements are a fundamental method for investigating the ionic or non-ionic nature of metal complexes in solution. The measurement is typically carried out on dilute solutions (ca. 10⁻³ M) of the complex in a suitable non-coordinating solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). The resulting value is compared with established ranges for different electrolyte types in that specific solvent.

For complexes of ligands structurally similar to this compound, molar conductivity data reveal a range of behaviors. Many synthesized complexes exhibit very low molar conductivity values, typically in the range of 2.97–25.7 Ω⁻¹ cm² mol⁻¹ in DMSO or DMF. These low values indicate that the complexes are non-electrolytes. This suggests that the anions (such as chloride or acetate) are directly coordinated to the metal center within the coordination sphere, neutralizing its charge, rather than existing as free counter-ions in the solution.

Conversely, some complexes of the related ligand 2,4,6-tris(hydrazino)-s-triazine have been reported to be 1:2 electrolytes in methanolic media. researchgate.net This indicates that two anions are present outside the coordination sphere for each complex unit, resulting in a significantly higher molar conductivity.

The determination of the electrolytic nature is crucial for proposing the correct geometry and coordination formula of the complex. For example, a non-electrolytic nature for a complex with the formula [M(L)Cl₂] supports the direct coordination of the two chloride ions.

| Complex Type | Solvent | Molar Conductivity (ΛM) (Ω⁻¹ cm² mol⁻¹) | Inferred Nature |

|---|---|---|---|

| General Triazine-Hydrazone Complexes | DMSO/DMF | < 25 | Non-electrolyte |

| [Co(THSTZ)]Cl₂ (analogue) | Methanol | Not specified, but stated as 1:2 | 1:2 Electrolyte |

| [Ni₃(THSTZ)₂]Cl₆ (analogue) | Methanol | Not specified, but stated as 1:2 | 1:2 Electrolyte |

Thermal Analysis (TGA) of Metal Complexes

Thermogravimetric analysis (TGA) is used to study the thermal stability of metal complexes and to determine the temperature ranges over which they decompose. The technique involves monitoring the mass of a sample as it is heated at a constant rate. The resulting TGA curve plots the percentage of mass loss against temperature, revealing distinct steps that correspond to the loss of different components, such as solvent molecules or the organic ligand itself.

For metal complexes of triazine-hydrazone ligands, TGA curves typically show a multi-step decomposition pattern. The initial mass loss, occurring at lower temperatures (generally below 150°C), is usually attributed to the removal of lattice or coordinated water molecules. For example, a Co(II)/pyrazole complex shows a first decomposition step between 70-100°C corresponding to the loss of lattice water. mdpi.com

Following the dehydration step, the complex remains stable up to a higher temperature, after which the organic ligand begins to decompose. The decomposition of the anhydrous complex may occur in one or more steps, depending on the complexity of the ligand and its coordination to the metal. For some complexes of 2,4,6-tris(hydrazino)-s-triazine, the decomposition of the ligand and associated anions occurs in a single step after the initial loss of solvent. researchgate.net The final stage of decomposition at high temperatures (often >600°C) typically leaves a stable residue, which is usually the corresponding metal oxide or, in some cases, the pure metal mixed with carbon. researchgate.net The thermal stability of the complexes is often found to be higher than that of the free ligand, indicating that coordination to the metal ion enhances its stability. researchgate.net

Advanced Characterization and Structural Elucidation

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure AnalysisNo SEM studies detailing the surface morphology or potential nanostructures of 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine have been reported in the available literature.

A table of mentioned compounds cannot be generated as no specific compounds were discussed in the article.

Atomic Force Microscopy (AFM) for Surface Topography

Detailed research on the surface topography of "this compound" using Atomic Force Microscopy (AFM) is not extensively available in the public domain. AFM is a powerful technique for characterizing the nanoscale surface morphology of materials, providing insights into features such as grain size, surface roughness, and the presence of any ordered structures in thin films.

While direct AFM studies on this compound are scarce, research on related 1,3,5-triazine (B166579) derivatives highlights the potential applications of this technique. For instance, AFM has been employed to study the surface morphology of polymer films containing various 1,3,5-triazine compounds, revealing how these molecules disperse and influence the surface characteristics of the host material. Such studies are crucial for applications in organic electronics, where the morphology of thin films significantly impacts device performance.

In a hypothetical AFM analysis of a thin film of this compound, researchers would typically investigate parameters such as the root-mean-square (RMS) roughness and the average grain size. The resulting data would be crucial for understanding how processing conditions, such as annealing temperature or deposition rate, affect the film's surface structure.

Hypothetical AFM Data for a Thin Film of a Diphenyl-1,3,5-Triazine Derivative

The following interactive table presents hypothetical data that could be obtained from an AFM study on a thin film of a generic diphenyl-1,3,5-triazine derivative, illustrating the type of information this analysis provides.

| Sample Condition | Root-Mean-Square (RMS) Roughness (nm) | Average Grain Size (nm) | Key Observations |

| As-deposited | 5.2 | 85 | Non-uniform, amorphous-like surface with some small aggregates. |

| Annealed at 100°C | 3.8 | 120 | Smoother surface with evidence of increased molecular ordering and larger crystalline domains. |

| Annealed at 150°C | 2.1 | 250 | Highly uniform and smooth surface with well-defined, large crystalline grains, indicating significant molecular rearrangement. |

This hypothetical data demonstrates that thermal annealing could lead to a smoother and more ordered surface, which is often desirable for electronic applications. The hydrazinyl substituent in this compound could introduce specific intermolecular interactions, such as hydrogen bonding, which would be expected to influence the self-assembly and resulting surface topography of its thin films. Further experimental investigation using AFM is necessary to elucidate the specific surface characteristics of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the behavior of electrons in a molecule, allowing for the prediction of its geometry, electronic structure, and spectroscopic profile.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine," DFT calculations, often utilizing the B3LYP functional with a 6-31G(d) or higher basis set, can be employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometrical Parameters for a Diphenyl-1,3,5-triazine Core (Note: These are representative values based on DFT calculations of similar structures and are intended for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (triazine) | 1.34 Å |

| C-C (phenyl) | 1.40 Å | |

| C-N (phenyl-triazine) | 1.45 Å | |

| Bond Angle | N-C-N (triazine) | 126° |

| C-N-C (triazine) | 114° | |

| Dihedral Angle | Phenyl-Triazine | ~35° |

Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For "this compound," calculations would predict distinct signals for the protons and carbons of the phenyl, triazine, and hydrazinyl moieties. Comparing these calculated shifts with experimentally obtained spectra helps in the definitive assignment of all signals.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. sci-hub.se These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in an experimental IR spectrum. For the target molecule, characteristic calculated vibrations would include N-H stretching of the hydrazinyl group, C=N stretching within the triazine ring, and C=C stretching of the phenyl rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. sci-hub.se By calculating the energies of electronic transitions, TD-DFT can predict the λmax values in the UV-Vis spectrum. For "this compound," these calculations can help to understand the nature of the electronic transitions, such as π → π* transitions within the aromatic system.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Hydrazinyl-Triazine Derivative (Note: This table contains representative data for illustrative purposes.)

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm) | 8.1 (NH) | 8.3 |

| 7.4-7.8 (Aromatic) | 7.3-7.7 | |

| IR (cm⁻¹) | 3350 (N-H stretch) | 3345 |

| 1580 (C=N stretch) | 1585 | |

| UV-Vis (λmax, nm) | 280, 350 | 285, 355 |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. For "this compound," the HOMO is likely to be localized on the electron-rich hydrazinyl group and the phenyl rings, while the LUMO may be centered on the electron-deficient triazine ring. This distribution of frontier orbitals is key to understanding its potential as an electron donor or acceptor in chemical and biological processes. DFT calculations provide the energies of these orbitals and the magnitude of the energy gap. rsc.orgcolab.ws

Table 3: Representative Frontier Molecular Orbital Energies for a Diphenyl-Triazine Derivative (Note: These values are illustrative and based on typical DFT calculations for similar compounds.)

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Materials Science Applications and Advanced Functions Excluding Prohibited Areas

Polymeric and Supramolecular Materials

The unique geometry and reactive sites of 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine make it a valuable building block for constructing complex macromolecular and supramolecular systems. The triazine ring offers a rigid, planar core, while the hydrazinyl group provides a reactive handle for polymerization or a site for directed intermolecular interactions.

Incorporation into Polymer Ligands

The hydrazinyl group on the triazine ring is a key functional site for integrating the molecule into larger polymeric structures. Through condensation reactions, for instance with aldehydes or ketones, the hydrazinyl moiety can form hydrazone linkages, creating a polymer backbone. This method has been used to synthesize s-triazine bishydrazino-based polymers by reacting 2,4-bishydrazino-6-substituted s-triazines with terephthaldehyde.

These polymers can act as multidentate ligands capable of coordinating with metal ions. The nitrogen atoms of the triazine ring and the hydrazone linkage can serve as binding sites. Research on related multidentate ligands, such as 2,4,6-tris(hydrazino)-s-triazine, has shown that both the ring and side-chain nitrogens can act as metal binding centers, forming complexes with metals like Co(II), Ni(II), Cu(I), and Zn(II). The incorporation of the this compound unit into a polymer chain thus yields a macromolecule decorated with potential coordination sites, suitable for applications in catalysis, separation, or the formation of coordination polymer gels.

Design of Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to build organized, higher-order structures. The 1,3,5-triazine (B166579) core is a well-established synthon in this field. The this compound molecule possesses multiple features conducive to forming intricate supramolecular assemblies.

The hydrogen atoms of the hydrazinyl group can act as hydrogen bond donors, while the nitrogen atoms of both the hydrazinyl group and the triazine ring can serve as hydrogen bond acceptors. This allows for the formation of robust, self-assembled networks. For example, in related systems, triazine molecules have been shown to form hydrogen-bonded rosette structures and other complex motifs. Furthermore, the phenyl groups can participate in π-π stacking and C-H···π interactions, which further stabilize the resulting architecture. These interactions are crucial in crystal engineering for creating materials with specific topologies and functions.

The combination of hydrogen bonding and π-π stacking can lead to the formation of one-, two-, or three-dimensional networks, which have potential applications in areas like host-guest chemistry and molecular recognition.

Molecular Encapsulation Studies

The formation of well-defined supramolecular architectures, such as cages or porous networks, can create cavities capable of encapsulating smaller guest molecules. While direct studies on molecular encapsulation using this compound are not prevalent, the principles derived from its supramolecular behavior suggest its potential in this area.

Functional Materials

Beyond structural roles, this compound can be incorporated into materials to impart specific functions, such as flame retardancy and optoelectronic activity.

Application as Flame Retardants in Polymeric Films

Triazine derivatives are recognized as effective halogen-free flame retardants, particularly for polymeric materials. Their efficacy stems from the high nitrogen content of the 1,3,5-triazine ring. During combustion, the triazine unit decomposes endothermically and releases inert nitrogen gas. This process has a dual effect: it absorbs heat from the polymer, slowing its degradation, and the released nitrogen dilutes the flammable gases in the vapor phase, inhibiting ignition.

Moreover, triazine compounds often act as charring agents. They promote the formation of a stable, insulating char layer on the polymer surface, which acts as a physical barrier, limiting the transfer of heat and flammable volatiles. Studies on various s-triazine derivatives have demonstrated their ability to significantly improve the flame retardancy of polymers like polypropylene (B1209903) (PP) and epoxy resins (EP). When combined with an acid source like ammonium (B1175870) polyphosphate (APP), they form highly efficient intumescent flame-retardant (IFR) systems. The performance of such systems is often evaluated by the Limiting Oxygen Index (LOI) and vertical burning tests (UL-94).

| Sample | APP:Triazine Ratio | LOI (%) | UL-94 Rating |

|---|---|---|---|

| Pure PP | - | 18.0 | No Rating |

| PP + IFR System 1 | 2:1 | 29.5 | V-0 |

| PP + IFR System 2 | 3:1 | 28.0 | V-1 |

| PP + IFR System 3 | 2:1 | 31.2 | V-0 |

Data is illustrative and based on findings for various s-triazine based intumescent flame retardant (IFR) systems.

Investigations into Optoelectronic Properties

The 2,4,6-triphenyl-1,3,5-triazine (B147588) core is a well-known electron-deficient (acceptor) unit, making it a valuable component in materials for organic electronics, such as organic light-emitting diodes (OLEDs). Its derivatives are explored for their photophysical properties, including light absorption and emission. The electronic properties of the core can be tuned by attaching different functional groups to the phenyl rings or directly to the triazine ring.

Derivatives of 2,4,6-triphenyl-1,3,5-triazine have been synthesized and investigated as blue light emitters. The introduction of electron-donating groups can create intramolecular charge transfer (ICT) character in the excited state, which influences the emission wavelength and quantum efficiency. The hydrazinyl group in this compound can act as an electron-donating or modifying group, potentially shifting the absorption and emission spectra of the parent molecule.

Research into related systems, where a 2,4,6-triphenyl-1,3,5-triazine unit is functionalized, has shown that these molecules can exhibit polarity-sensitive excited state properties. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters determining the optoelectronic behavior.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| OTrPhCz | 340 | 475 | -5.83 | -2.88 |

| OTrPhCzBr | 342 | 480 | -5.96 | -2.71 |

| 3-NMe2 | 405 | 510 | -5.45 | -2.50 |

| 3-NPh2 | 420 | 535 | -5.50 | -2.55 |

Data is compiled from studies on various functionalized 2,4,6-triphenyl-1,3,5-triazine derivatives for illustrative purposes.

Catalytic Applications (General)

While the 2,4,6-triphenyl-1,3,5-triazine framework is a core component in advanced materials like dendrimers and covalent organic frameworks (COFs) which can exhibit photocatalytic activity, specific reports detailing the general catalytic applications of the isolated molecule, this compound, are not extensively documented in the scientific literature. The primary utility of this compound lies in its role as a synthetic intermediate rather than as a direct catalyst.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Strategies for Derivatization

The hydrazinyl moiety in 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine is a prime site for a variety of chemical transformations, offering a gateway to a diverse library of novel compounds. Future research should focus on expanding the repertoire of derivatization reactions beyond simple condensation with aldehydes and ketones.

One promising direction is the exploration of reactions with a wider range of electrophiles. For instance, acylation with various acid chlorides or anhydrides could yield a series of hydrazide derivatives. These hydrazides could serve as precursors for the synthesis of oxadiazoles (B1248032) and other heterocyclic systems, potentially leading to compounds with interesting photophysical or biological properties.

Furthermore, the reaction of this compound with isocyanates and isothiocyanates would produce semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These functional groups are known to be excellent ligands for metal ions, opening up possibilities in coordination chemistry and catalysis.

The development of one-pot, multicomponent reactions starting from this compound could also be a fruitful area of investigation. Such strategies would allow for the rapid and efficient construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. For example, a Passerini or Ugi-type reaction involving the hydrazinyl group could lead to the synthesis of novel peptide-like structures incorporating the triazine scaffold.

A general synthetic strategy for preparing hydrazino-triazine derivatives starts from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Stepwise nucleophilic substitution of the chlorine atoms, first with an amine (like piperidine (B6355638) or morpholine) followed by reaction with hydrazine (B178648) hydrate (B1144303), yields the corresponding 2-hydrazino-4,6-disubstituted-1,3,5-triazine. nih.gov Subsequent reaction with aldehydes or ketones produces the desired hydrazone derivatives. nih.gov

Table 1: Examples of Derivatization Reactions for Hydrazino-Triazines

| Reactant | Derivative Class | Potential Applications |

|---|---|---|

| Aldehydes/Ketones | Hydrazones | Biologically active compounds, Ligands for metal complexes |

| Acid Chlorides/Anhydrides | Hydrazides | Precursors for heterocycles (e.g., oxadiazoles) |

| Isocyanates | Semicarbazides | Coordination chemistry, Medicinal chemistry |

| Isothiocyanates | Thiosemicarbazides | Metal ion sensors, Anticancer agents |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To gain deeper insights into the kinetics and mechanisms of the derivatization reactions of this compound, the application of advanced spectroscopic techniques for real-time monitoring is crucial. While traditional techniques like Thin Layer Chromatography (TLC) are useful for tracking reaction progress, they provide limited information on reaction intermediates and kinetics. google.com

Future studies could employ in-situ spectroscopic methods such as ReactIR (Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) spectroscopy. These techniques would allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout the course of a reaction. This data would be invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction mechanisms.

For example, in the condensation reaction with an aldehyde, ReactIR could be used to monitor the disappearance of the C=O stretching vibration of the aldehyde and the appearance of the C=N stretching vibration of the newly formed hydrazone. Similarly, process NMR could track the changes in the chemical shifts of the protons and carbons adjacent to the reacting centers.

Furthermore, the use of fluorescence spectroscopy could be explored, particularly if the derivatives of this compound are found to be fluorescent. Changes in the fluorescence intensity or wavelength could be correlated with the progress of the reaction, providing a highly sensitive method for real-time monitoring. The development of fluorescent probes based on the triazine scaffold could also be a valuable outcome of this research. While the parent compound may not be fluorescent, derivatization can lead to fluorescent materials. researchgate.net

Computational Design of Functionalized Triazines with Tailored Properties

Computational chemistry offers a powerful toolkit for the rational design of novel functionalized triazines with specific, tailored properties. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of derivatives of this compound before their synthesis. rsc.org

For instance, DFT calculations can be used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of different derivatives. This information is crucial for designing materials with specific optoelectronic properties, such as those desired for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). By systematically varying the substituents on the hydrazinyl group or the phenyl rings, it should be possible to tune the HOMO-LUMO gap and thus the color of emitted or absorbed light.

Molecular docking simulations could be employed to predict the binding affinity of derivatized triazines to specific biological targets, such as enzymes or receptors. This would be a valuable tool in the design of new drug candidates. The triazine scaffold is a common feature in many biologically active compounds, and computational methods can help to identify the most promising derivatives for synthesis and biological evaluation. nih.gov

Furthermore, molecular dynamics simulations could be used to study the conformational preferences and intermolecular interactions of functionalized triazines in different environments. This would be particularly important for understanding the self-assembly behavior of these molecules and for designing new materials with specific solid-state properties.

Table 2: Predicted Properties from Computational Modeling

| Computational Method | Predicted Property | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, electronic spectra | Design of optoelectronic materials |

| Molecular Docking | Binding affinity to biological targets | Drug discovery and design |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding self-assembly and solid-state packing |

Development of New Material Applications Based on Triazine Scaffolds

The inherent stability of the 1,3,5-triazine (B166579) ring, coupled with the potential for extensive functionalization, makes this compound an attractive platform for the development of new materials.

One area of significant potential is in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). The hydrazinyl group can participate in condensation reactions with di- or trialdehydes to form robust, porous networks. These materials could find applications in gas storage and separation, catalysis, and sensing. The diphenyl substituents on the triazine core would likely influence the porosity and surface area of the resulting polymers.

Another promising avenue is the development of novel polymers for flame retardant applications. Triazine-based polymers are known for their thermal stability and char-forming ability, which are desirable properties for flame retardants. mdpi.com By incorporating this compound into polymer backbones or as a pendant group, it may be possible to enhance the flame retardancy of common polymers like polypropylene (B1209903).

The derivatization of the hydrazinyl group can also lead to materials with interesting optical properties. For example, the formation of hydrazones with aromatic aldehydes can extend the π-conjugation of the system, leading to materials that absorb and emit light at longer wavelengths. researchgate.net These could be explored for applications as fluorescent probes, organic dyes, or components in optoelectronic devices.

Investigations into Complex Mechanistic Pathways of Reactivity and Complexation

A fundamental understanding of the reaction mechanisms of this compound is essential for controlling its reactivity and designing new synthetic transformations. Future research should focus on detailed mechanistic studies of its key reactions.

For example, the mechanism of hydrazone formation from this compound and carbonyl compounds could be investigated using a combination of experimental techniques (such as kinetic studies and isotopic labeling) and computational methods. This would provide insights into the role of catalysts, solvent effects, and the nature of the transition states involved.

The complexation behavior of this compound and its derivatives with various metal ions is another area ripe for investigation. The triazine ring and the hydrazinyl group both contain nitrogen atoms with lone pairs of electrons, making them potential coordination sites. Studies on the stoichiometry, stability, and structure of the resulting metal complexes could lead to the development of new catalysts, sensors, or metallo-supramolecular assemblies. Spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy, along with X-ray crystallography, would be crucial for characterizing these complexes. Mechanistic studies on related triazine systems have been performed to understand their reactivity. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydrazinyl-4,6-diphenyl-1,3,5-triazine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 2-chloro-4,6-diphenyl-1,3,5-triazine with hydrazine hydrate. A general protocol involves refluxing the chloro derivative with excess hydrazine hydrate in ethanol under nitrogen, followed by sonication at 60°C for 60 minutes. Post-reaction, ethanol is evaporated under reduced pressure, and the product is purified via recrystallization (e.g., using toluene) to achieve >90% purity .

- Optimization : Purity can be enhanced by iterative recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress via TLC and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Key Techniques :

- NMR : H NMR (DMSO-d₆) to identify hydrazine protons (δ 8.5–9.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). C NMR confirms triazine ring carbons (δ 165–170 ppm) .

- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (calc. for C₁₅H₁₃N₅: 263.1174) .

Advanced Research Questions

Q. How does the hydrazinyl group influence the compound’s coordination chemistry with transition metals?

- Mechanistic Insight : The hydrazinyl group acts as a bidentate ligand, forming stable complexes with metals like Cu(II), Fe(III), and Ru(II). Coordination occurs via the lone pairs on the hydrazine nitrogen and triazine ring nitrogen.

- Experimental Design : Synthesize complexes by reacting the compound with metal salts (e.g., CuCl₂) in methanol. Characterize using single-crystal X-ray diffraction and UV-Vis spectroscopy to assess ligand-to-metal charge transfer (LMCT) bands .

- Applications : Potential use in catalysis (e.g., oxidation reactions) or as luminescent sensors due to metal-dependent emission properties .

Q. What computational approaches are used to predict the photophysical properties of triazine derivatives?

- Methods :

- DFT/TD-DFT : Calculate HOMO-LUMO gaps, excited-state geometries, and spin-orbit coupling (SOC) to evaluate thermally activated delayed fluorescence (TADF) potential. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

- Molecular Dynamics : Simulate aggregation-induced emission (AIE) behavior in OLED applications by modeling intermolecular interactions in solid-state frameworks .

- Validation : Compare computed emission wavelengths (e.g., ~450 nm for TADF) with experimental photoluminescence spectra .

Q. How to resolve discrepancies in reported reaction yields when using different catalysts (e.g., Pd vs. Cu)?

- Analysis :

- Catalyst Screening : Test Pd(dppf)Cl₂ (yields ~67% for vinylation ) vs. CuI (may favor Ullmann-type couplings). Monitor by GC-MS to identify side products (e.g., dehalogenated byproducts).

- Kinetic Studies : Use in-situ IR to track reaction progress and optimize temperature (e.g., 80–100°C for Pd vs. 60°C for Cu).

- Mitigation : Introduce ligands (e.g., PPh₃ for Pd) or adjust solvent polarity (acetonitrile vs. DMF) to suppress competing pathways .

Safety and Handling

- Hazards : Hydrazine derivatives are toxic and potentially carcinogenic. Use fume hoods, nitrile gloves, and eye protection. Store under nitrogen at <15°C to prevent decomposition .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Spills should be neutralized with 10% acetic acid .

Applications in Materials Science

- OLEDs : The triazine core enables electron-deficient behavior, making it suitable for electron transport layers (ETLs). Functionalize with carbazole groups (e.g., 3,9'-bicarbazole) to enhance hole-blocking efficiency .

- MOFs : Use as a linker for constructing porous frameworks with transition metals. Applications include gas storage (CO₂, H₂) or heterogeneous catalysis .

Data Contradiction Analysis

- Synthesis Yield Variability : Discrepancies in yields (e.g., 67% with Pd vs. >90% with hydrazine ) may arise from differences in reaction scale, solvent purity, or catalyst loading. Replicate conditions rigorously and report detailed protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。